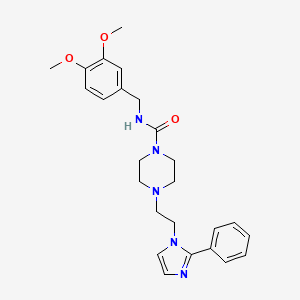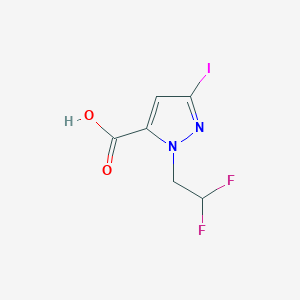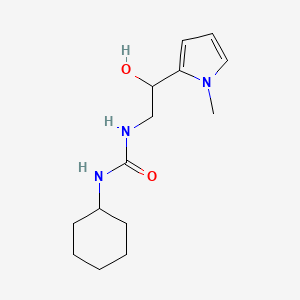
1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Catalysis and Organic Synthesis
The compound’s unique structure makes it a potential catalyst or reagent in organic synthesis. For instance, recent research has explored its use in catalytic protodeboronation of alkyl boronic esters . This process involves the removal of the boron moiety, which is essential for creating functionalized organic molecules. The compound’s radical approach enables the transformation of pinacol boronic esters into valuable building blocks, allowing for the formal anti-Markovnikov hydromethylation of alkenes.
UV-Curing and Polymer Chemistry
1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea may find applications in UV-curing processes. As a component, it facilitates the curing of UV-sensitive materials, such as coatings, adhesives, and inks. Additionally, it serves as a base material for forming block and grafted copolymers . These copolymers exhibit unique properties due to their specific architecture, which can be tailored for various applications.
Medicinal Chemistry and Drug Design
Researchers have explored the therapeutic potential of imidazole-containing compounds, including derivatives of this urea. While specific studies on this compound are limited, its structural features suggest potential applications in drug design. Imidazole derivatives often exhibit bioactivity, making them interesting candidates for further investigation .
properties
IUPAC Name |
1-cyclohexyl-3-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-17-9-5-8-12(17)13(18)10-15-14(19)16-11-6-3-2-4-7-11/h5,8-9,11,13,18H,2-4,6-7,10H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXHQBWGJWUVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

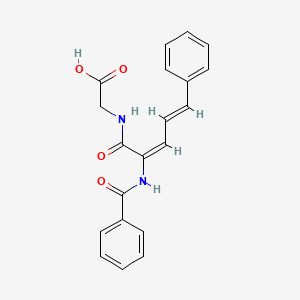
![Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2579998.png)
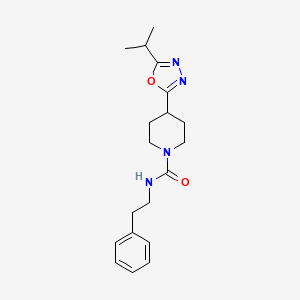
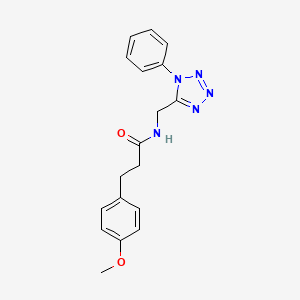

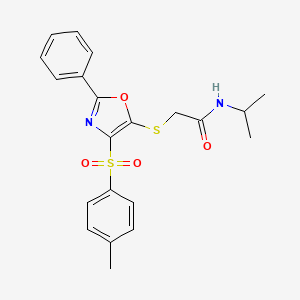
![4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2580007.png)
![N-(4-acetylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2580009.png)
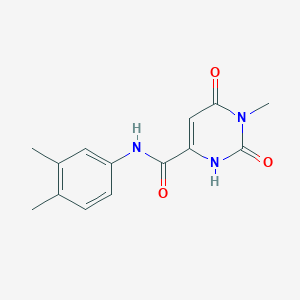
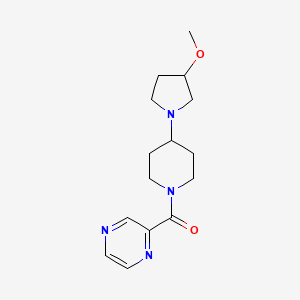
![3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2580017.png)

